Butanoic acid, 4-(3-methoxyphenoxy)-
Overview
Description
Butanoic acid, 4-(3-methoxyphenoxy)- is an organic compound with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol . It is a white crystalline solid that is soluble in ethanol and dimethyl sulfoxide . This compound is used as an intermediate in organic synthesis and can be utilized to synthesize other organic compounds and functional materials .
Preparation Methods
The synthesis of Butanoic acid, 4-(3-methoxyphenoxy)- involves several steps. One common method includes the reaction of p-hydroxybenzaldehyde with bromobutanone under alkaline conditions to generate the boric acid ester of p-hydroxybenzaldehyde . This boronic ester then reacts with bromobutanol to produce the target compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Butanoic acid, 4-(3-methoxyphenoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes depending on the oxidizing agent used.
Reduction: It can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Butanoic acid, 4-(3-methoxyphenoxy)- has several scientific research applications:
Mechanism of Action
The mechanism of action of Butanoic acid, 4-(3-methoxyphenoxy)- involves its interaction with specific molecular targets and pathways. For example, its derivatives can act as adenosine A2A receptor antagonists, modulating the activity of these receptors and affecting various physiological processes . The exact molecular targets and pathways depend on the specific application and derivative used.
Comparison with Similar Compounds
Butanoic acid, 4-(3-methoxyphenoxy)- can be compared with similar compounds such as:
4-(4-formyl-3-methoxyphenoxy)butanoic acid: This compound has a formyl group instead of a methoxy group, which affects its reactivity and applications.
3-(4-methoxyphenyl)butanoic acid: This compound has a similar structure but differs in the position of the methoxy group, leading to different chemical properties and uses.
4-(triethoxysilyl)butanoic acid: This compound contains a triethoxysilyl group, which imparts different chemical and physical properties.
The uniqueness of Butanoic acid, 4-(3-methoxyphenoxy)- lies in its specific functional groups and their arrangement, which confer distinct reactivity and applications compared to its analogs.
Properties
IUPAC Name |
4-(3-methoxyphenoxy)butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-14-9-4-2-5-10(8-9)15-7-3-6-11(12)13/h2,4-5,8H,3,6-7H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJSBFAGGAXAIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00481779 | |
Record name | Butanoic acid, 4-(3-methoxyphenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00481779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41214-27-1 | |
Record name | 4-(3-Methoxyphenoxy)butanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41214-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanoic acid, 4-(3-methoxyphenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00481779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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